molecular formula C5H12N2O3S B3136127 2-methanesulfonamido-N,N-dimethylacetamide CAS No. 410544-86-4

2-methanesulfonamido-N,N-dimethylacetamide

Cat. No.: B3136127
CAS No.: 410544-86-4
M. Wt: 180.23 g/mol
InChI Key: TWMDQTNRBAKXEX-UHFFFAOYSA-N
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Description

2-methanesulfonamido-N,N-dimethylacetamide is a chemical compound with the molecular formula C5H12N2O3S and a molecular weight of 180.23 g/mol . It is known for its applications in various scientific fields, including chemistry, biology, and medicine.

Preparation Methods

The synthesis of 2-methanesulfonamido-N,N-dimethylacetamide typically involves the reaction of N,N-dimethylacetamide with methanesulfonyl chloride in the presence of a base such as triethylamine . The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

2-methanesulfonamido-N,N-dimethylacetamide can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-methanesulfonamido-N,N-dimethylacetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-methanesulfonamido-N,N-dimethylacetamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with proteins, leading to inhibition of enzyme activity or alteration of protein function. The compound may also interact with cellular pathways involved in signal transduction and metabolic regulation .

Comparison with Similar Compounds

2-methanesulfonamido-N,N-dimethylacetamide can be compared with other sulfonamide derivatives, such as:

    Methanesulfonamide: A simpler compound with a similar sulfonamide group but lacking the N,N-dimethylacetamide moiety.

    N,N-dimethylacetamide: A related compound without the sulfonamide group.

    Sulfanilamide: A well-known sulfonamide used in antibacterial drugs.

The uniqueness of this compound lies in its combination of the sulfonamide and N,N-dimethylacetamide moieties, which confer specific chemical and biological properties.

Properties

IUPAC Name

2-(methanesulfonamido)-N,N-dimethylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O3S/c1-7(2)5(8)4-6-11(3,9)10/h6H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWMDQTNRBAKXEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)CNS(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a cold (0° C.) solution of 2-amino-N,N-dimethylacetamide (1.62 g, 10 mmol) and triethylamine (3.4 mL, 25 mmol) in dichloromethane (50 mL), methanesulfonyl chloride (0.85 mL, 11 mmol) was added over a period of 5 minutes. The resultant mixture was stirred at room temperature for overnight. The product mixture was diluted with dichloromethane and washed with sat. aq. sodium bicarbonate. The organic extract was dried over anhydrous magnesium sulfate, filtered and concentrated under vacuum to provide the title acetamide as white solid.
Quantity
1.62 g
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reactant
Reaction Step One
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3.4 mL
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reactant
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0.85 mL
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reactant
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50 mL
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solvent
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resultant mixture
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0 (± 1) mol
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reactant
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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